![molecular formula C8H12N2 B038013 N-methyl-1-pyridin-2-ylethanamine CAS No. 114366-07-3](/img/structure/B38013.png)
N-methyl-1-pyridin-2-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-1-pyridin-2-ylethanamine” is a chemical compound with the molecular formula C8H12N2 . It is also known by other names such as “methyl [1-(pyridin-2-yl)ethyl]amine”, “N-methyl-1-(pyridin-2-yl)ethanamine”, and "N-METHYL-N-(1-PYRIDIN-2-YLETHYL)AMINE" .
Synthesis Analysis
The synthesis of “N-methyl-1-pyridin-2-ylethanamine” has been reported in the literature. For instance, it has been synthesized as a Schiff base by the condensation reaction of 2-pyridinecarboxaldehyde with methylamine . Another study reported the synthesis of novel metal complexes of N-(pyridin-2-ylmethylene)methanamine .Molecular Structure Analysis
The molecular structure of “N-methyl-1-pyridin-2-ylethanamine” includes a pyridine ring attached to an ethylamine group with a methyl group attached to the nitrogen atom . The InChI string for this compound is “InChI=1S/C8H12N2/c1-7(9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3” and the canonical SMILES string is "CC(C1=CC=CC=N1)NC" .Physical And Chemical Properties Analysis
“N-methyl-1-pyridin-2-ylethanamine” has a molecular weight of 136.19 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 24.9 Ų .Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)imidates
N-methyl-1-pyridin-2-ylethanamine can be used in the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines . The reaction process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
Conversion into N-Heterocycles
A preliminary synthetic application of N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine . This was done in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .
Synthesis of Imidates
In general, imidates serve as powerful molecules of electrophiles and nucleophiles in reactions . They have several applications not only in structure functionalization, e.g., the synthesis of esters, amides, and amidines, but also in the synthesis of heterocyclic molecules .
Transformation into N-Heterocycles
Imidates can be successfully transformed into a series of N-heterocycles, such as imidazolines, (benz)imidazoles, (benz)oxazoles, oxazolines, thiazolines, and azines .
Use in Fungicidal Activity
N-methyl-1-pyridin-2-ylethanamine can be used in the design and synthesis of pyrimidinamine derivatives . These new compounds have shown excellent fungicidal activity .
Use in Bioisosterism
N-methyl-1-pyridin-2-ylethanamine can be used as a template in bioisosterism . This is a strategy in medicinal chemistry where the structure of a known drug is modified by replacing an atom or a group of atoms with an atom or a group of atoms having similar physical or chemical properties .
Safety and Hazards
Future Directions
While specific future directions for “N-methyl-1-pyridin-2-ylethanamine” are not mentioned in the search results, it’s worth noting that there is a growing interest in the development of novel synthetic methodologies for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This suggests that there could be potential future research directions in this area.
properties
IUPAC Name |
N-methyl-1-pyridin-2-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXPDBFDHSMVNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588235 |
Source
|
Record name | N-Methyl-1-(pyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-pyridin-2-ylethanamine | |
CAS RN |
114366-07-3 |
Source
|
Record name | N,α-Dimethyl-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114366-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(pyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.